molecular formula C9H10ClNO2 B1428819 Methyl 2-chloro-5-(methylamino)benzoate CAS No. 1340437-11-7

Methyl 2-chloro-5-(methylamino)benzoate

Cat. No.: B1428819
CAS No.: 1340437-11-7
M. Wt: 199.63 g/mol
InChI Key: UIHYLRDOIKVBSW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(methylamino)benzoate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-chloro-5-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYLRDOIKVBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-chloro-5-(methylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by a benzoate moiety with both chloro and methylamino substituents. This structure is crucial for its biological activity, influencing interactions with various molecular targets.

Property Description
Molecular Formula C9H10ClN2O2
Molecular Weight 202.64 g/mol
Solubility Soluble in organic solvents; limited in water

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and methylamino groups enhance its binding affinity, allowing it to modulate various biological pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Agonism/Antagonism : It can bind to specific receptors, either activating or blocking their functions, which is critical in drug development for targeting diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

  • Case Study : A study highlighted that derivatives of this compound were tested against Mtb, revealing that modifications in the structure could enhance efficacy against resistant strains. The presence of glycerol in the culture medium was found to influence the activity significantly, suggesting a glycerol-dependent mechanism for inhibiting Mtb growth .

Cytotoxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

  • Cytotoxicity Tests : Various assays (e.g., MTT assay) have been employed to determine the cytotoxic effects on human cell lines. Results indicated moderate cytotoxicity at higher concentrations, necessitating further investigation into dosage optimization for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications in substituents can lead to variations in biological activity.

Modification Effect on Activity
Addition of hydroxyl groupsIncreased solubility and bioavailability
Alteration of chloro positionChanges in binding affinity to targets
Variation in alkyl chain lengthImpact on toxicity and efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-(methylamino)benzoate
Reactant of Route 2
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Methyl 2-chloro-5-(methylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.